molecular formula C20H18O6 B13829451 (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one

(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one

Cat. No.: B13829451
M. Wt: 354.4 g/mol
InChI Key: HFVFEMFAVPWVDX-MRXNPFEDSA-N
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Description

ErythrininG is a chemical compound that belongs to the class of erythrina alkaloids. These alkaloids are known for their diverse biological activities, including neuromuscular blocking properties. ErythrininG is derived from species of the Erythrina plant, which has been traditionally used for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ErythrininG involves several steps, starting from the extraction of alkaloids from Erythrina species. The key steps include:

    Extraction: Alkaloids are extracted from the plant material using solvents such as methanol or ethanol.

    Isolation: The crude extract is subjected to chromatographic techniques to isolate ErythrininG.

    Purification: Further purification is achieved using recrystallization or other purification methods.

Industrial Production Methods

Industrial production of ErythrininG follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment.

    Automated chromatography: For efficient isolation and purification.

    Quality control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

ErythrininG undergoes various chemical reactions, including:

    Oxidation: ErythrininG can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of ErythrininG.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted ErythrininG compounds.

Scientific Research Applications

ErythrininG has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

    Biology: Investigated for its neuromuscular blocking properties and potential therapeutic uses.

    Medicine: Explored for its potential in treating conditions like muscle spasms and other neuromuscular disorders.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

ErythrininG exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves:

    Binding to receptors: ErythrininG binds to nicotinic acetylcholine receptors at the neuromuscular junction.

    Inhibition of neurotransmission: This binding inhibits the transmission of nerve impulses, leading to muscle relaxation.

    Pathways involved: The inhibition of acetylcholine release and subsequent muscle contraction.

Comparison with Similar Compounds

ErythrininG is compared with other erythrina alkaloids, such as:

    Erythroidine: Similar neuromuscular blocking properties but different potency.

    Erythramine: Shares structural similarities but has distinct pharmacological effects.

    Erythraline: Another erythrina alkaloid with unique biological activities.

Uniqueness

ErythrininG stands out due to its specific binding affinity and potency in neuromuscular blocking, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one

InChI

InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1

InChI Key

HFVFEMFAVPWVDX-MRXNPFEDSA-N

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

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